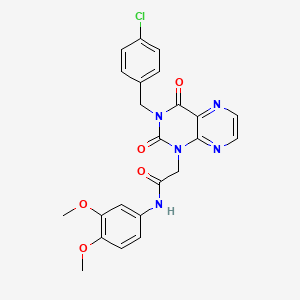![molecular formula C13H21NO2 B2416481 N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide CAS No. 2208884-17-5](/img/structure/B2416481.png)
N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide: is a chemical compound characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide typically involves the formation of the spirocyclic ring system followed by the introduction of the prop-2-enamide group. One common method involves the reaction of a suitable oxaspiro precursor with an appropriate amide reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: In chemistry, N-(1-Oxaspiro[55]undecan-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new bioactive molecules.
Medicine: In medicine, N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide could be explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or chemical resistance. It may also find use in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes, depending on the specific application and context.
Comparison with Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the ring system.
1,3-Dioxane and 1,3-Dithiane spiranes: These derivatives contain oxygen or sulfur atoms in the spirocyclic ring, offering different chemical and biological properties.
Uniqueness: N-(1-Oxaspiro[55]undecan-4-yl)prop-2-enamide stands out due to its specific combination of the oxaspiro ring and the prop-2-enamide group
Properties
IUPAC Name |
N-(1-oxaspiro[5.5]undecan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-12(15)14-11-6-9-16-13(10-11)7-4-3-5-8-13/h2,11H,1,3-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBROJPFNDJHIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC2(C1)CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

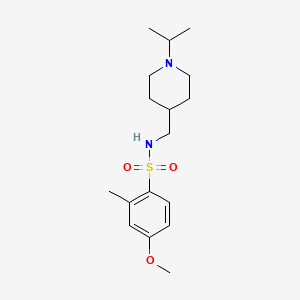
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![2-(thiophen-2-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)
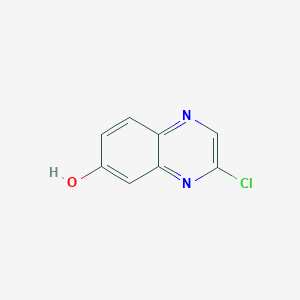
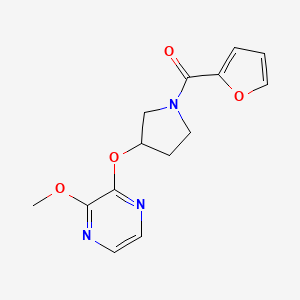
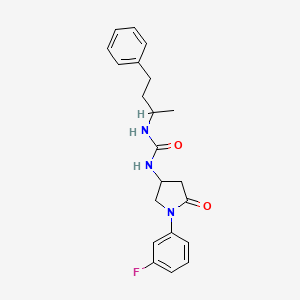
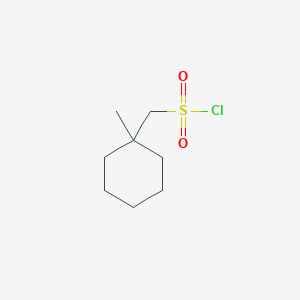
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)
![(E)-ethyl 2-(3-cinnamyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2416416.png)
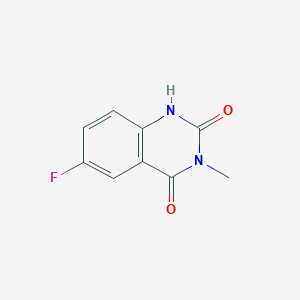
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)
